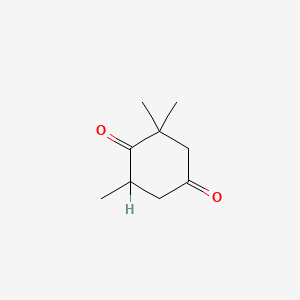

2,2,6-Trimethylcyclohexane-1,4-dione

Overview

Description

2,2,6-Trimethylcyclohexane-1,4-dione, also known as Xi-2,2,6-Trimethyl-1,4-cyclohexanedione, is a cyclic ketone . It is also known as 4-ketoisophorone and is a key intermediate in the synthesis of carotenoids and flavoring agents .

Synthesis Analysis

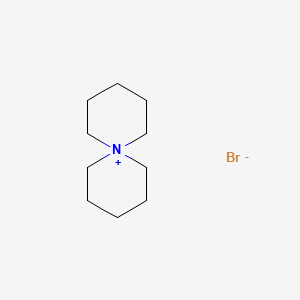

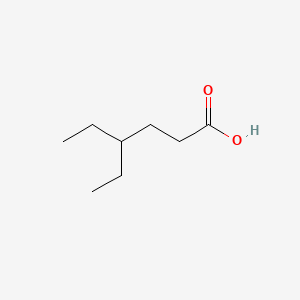

A simple and inexpensive route to the title compound is described which should be readily amenable to large scale synthesis. Thus, reaction of 3-pentanone with methyl acrylate in the presence of sodium methoxide provided 2,4-dimethylcyclohexane-1,3-dione. Methylation with iodomethane gave the title compound in 63% overall yield .Molecular Structure Analysis

The molecular formula of 2,2,6-Trimethylcyclohexane-1,4-dione is C9H14O2 . The IUPAC name is 2,2,6-trimethylcyclohexane-1,4-dione . The InChI is InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 . The Canonical SMILES is CC1CC(=O)CC(C1=O)©C .Physical And Chemical Properties Analysis

The molecular weight of 2,2,6-Trimethylcyclohexane-1,4-dione is 154.21 g/mol . It has a density of 0.976 g/cm3 . The boiling point is 236.4 °C at 760 mmHg, and the flashing point is 86.2 °C . The vapour pressure is 0.0474mmHg at 25°C .Scientific Research Applications

Application 1: Synthesis of Natural 3-Hydroxycarotenoids

- Summary of Application: 2,2,6-Trimethylcyclohexane-1,4-dione is used in the synthesis of natural 3-hydroxycarotenoids such as zeaxanthin and cryptoxanthin . These compounds are important for their antioxidant properties and potential health benefits.

- Methods of Application: The compound is produced using yeast cell factories in a process known as whole-cell biotransformations . This involves using yeast strains and enzyme classes to carry out single or few-step enzymatic reactions.

- Results or Outcomes: The product 2,2,6-trimethylcyclohexane-1,4-dione resulted in an 80% yield and was used as an intermediate for the synthesis of natural 3-hydroxycarotenoids .

Application 2: Synthesis of Flavoring Agents

- Summary of Application: 2,2,6-Trimethylcyclohexane-1,4-dione, also known as Ketoisophorone, is used in the synthesis of flavoring agents . These flavoring agents are used in a variety of food products to enhance their taste.

- Results or Outcomes: The use of 2,2,6-Trimethylcyclohexane-1,4-dione in the synthesis of flavoring agents has been successful, contributing to the development of a variety of flavors used in the food industry .

Application 3: Intermediate in the Synthesis of Carotenoids

- Summary of Application: 2,2,6-Trimethylcyclohexane-1,4-dione, also known as Ketoisophorone, is used as a key intermediate in the synthesis of carotenoids . Carotenoids are organic pigments that are found in the chloroplasts and chromoplasts of plants and some other photosynthetic organisms like algae, some types of fungus and some bacteria.

- Results or Outcomes: The use of 2,2,6-Trimethylcyclohexane-1,4-dione in the synthesis of carotenoids has been successful, contributing to the development of a variety of carotenoids used in various industries .

properties

IUPAC Name |

2,2,6-trimethylcyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHHZSFNAYSPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942726 | |

| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6-Trimethylcyclohexane-1,4-dione | |

CAS RN |

20547-99-3 | |

| Record name | 1,4-Cyclohexanedione, 2,2,6-Trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,6-Trimethylcyclohexane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.